N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by the substituents on the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Physical and Chemical Properties Analysis
Thiazole compounds generally have properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The specific physical and chemical properties of “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” are not available in the sources I found.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been employed to create hybrid molecules containing thiazole and thiadiazole moieties, which have demonstrated good to moderate antimicrobial activities against various microorganisms. Some compounds in this category also exhibited antiurease and antilipase activities, showcasing their potential in targeting specific biological pathways (Başoğlu et al., 2013).
Antimicrobial Evaluation of Substituted Thiadiazoles
Another study synthesized novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4] thiadiazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities, with some displaying appreciable activity at low concentrations. This indicates the potential of thiadiazole derivatives as effective agents in combating microbial infections (Chandrakantha et al., 2014).
Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives
The synthesis of pyrazole-sulfonamide derivatives has been investigated for their antiproliferative activities against cancer cell lines. Some compounds showed promising broad-spectrum antitumor activity, suggesting their utility as novel anticancer drugs (Mert et al., 2014).
Novel Anticancer Agents Incorporating Thiazole and Thiadiazole Moieties
Research into thiazole and 1,3,4-thiadiazole derivatives has yielded compounds with significant anticancer activities. The synthesis approach and biological evaluation of these compounds indicate their potential as effective anticancer agents, with some showing high efficacy against specific cancer cell lines (Gomha et al., 2017).
Fluorescent Characteristics of Benzamide Derivatives
The study of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has revealed interesting fluorescence characteristics. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for applications in fluorescent tagging and imaging technologies (Zhang et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS2/c1-2-7-17-19(29-26-25-17)20(27)23-16-11-6-4-9-14(16)18-12-28-21(24-18)13-8-3-5-10-15(13)22/h3-6,8-12H,2,7H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAYVTRERLQTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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